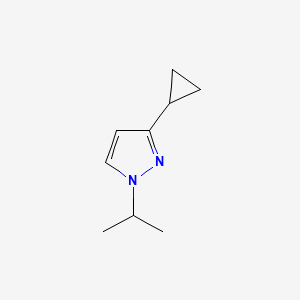

3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

3-cyclopropyl-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)11-6-5-9(10-11)8-3-4-8/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRQHZSCGSZPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole: Properties, Synthesis, and Applications

Executive Summary: 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole is a substituted heterocyclic compound featuring a pyrazole ring, a core structure in numerous pharmaceuticals, functionalized with both a cyclopropyl and an isopropyl group.[1][2] This strategic combination of moieties imparts valuable physicochemical properties relevant to drug discovery, such as metabolic stability and conformational constraint. This guide provides a comprehensive overview of its molecular characteristics, a detailed, validated protocol for its synthesis, and an exploration of its significance and applications for researchers in medicinal chemistry and drug development. The compound's fundamental properties are a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol .[3]

Molecular Profile and Physicochemical Properties

Chemical Structure and Identifiers

The structure of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole consists of a five-membered pyrazole ring. A cyclopropyl group is attached at the C3 position, and an isopropyl (propan-2-yl) group is attached to the N1 nitrogen atom.

-

IUPAC Name: 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole

-

CAS Number: 1798678-58-6[3]

-

Molecular Formula: C9H14N2[3]

-

Molecular Weight: 150.22 g/mol [3]

Physicochemical Data Summary

The incorporation of the cyclopropyl and isopropyl groups influences the molecule's lipophilicity and spatial arrangement. The physicochemical properties are critical for predicting its behavior in biological systems and for designing synthetic and purification protocols.

| Property | Value | Source |

| Molecular Formula | C9H14N2 | [3] |

| Molecular Weight | 150.22 g/mol | [3] |

| CAS Number | 1798678-58-6 | [3] |

| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | N/A |

| XlogP (Predicted) | ~1.9 - 2.5 | N/A |

| Boiling Point | (Predicted) ~200-220 °C at 760 mmHg | N/A |

Spectroscopic and Analytical Characterization

To ensure the identity and purity of synthesized 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole, a combination of spectroscopic methods is essential. Each technique provides a unique piece of structural information, and together they form a self-validating system of analysis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. The expected spectrum would show distinct signals for each proton environment:

-

Isopropyl Group: A septet for the single CH proton and a doublet for the six equivalent CH3 protons.

-

Cyclopropyl Group: A complex multiplet for the CH proton adjacent to the pyrazole ring and separate multiplets for the four CH2 protons.

-

Pyrazole Ring: Two distinct doublets in the aromatic region corresponding to the protons at the C4 and C5 positions.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon skeleton of the molecule. Distinct peaks are expected for the two methyl carbons and the methine carbon of the isopropyl group, the three carbons of the cyclopropyl ring, and the three carbons of the pyrazole ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ should be observed at m/z 150 or 151, respectively, confirming the molecular formula C9H14N2.

-

Infrared (IR) Spectroscopy: While less definitive for this structure, IR spectroscopy can confirm the presence of C-H bonds (aliphatic and aromatic), C=C and C=N double bonds within the pyrazole ring, and the absence of N-H bonds (confirming N1-substitution).

Synthesis and Mechanistic Considerations

The most direct and logical synthesis of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole involves the N-alkylation of the readily available precursor, 3-Cyclopropyl-1H-pyrazole.

Retrosynthetic Analysis

The retrosynthetic analysis reveals a straightforward disconnection at the N1-isopropyl bond, leading back to two commercially available starting materials: 3-Cyclopropyl-1H-pyrazole and an isopropyl electrophile, such as 2-bromopropane or isopropyl iodide.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

This protocol describes a standard N-alkylation of a pyrazole, a robust and widely used transformation in heterocyclic chemistry.

Objective: To synthesize 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole via N-alkylation.

Materials:

-

3-Cyclopropyl-1H-pyrazole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

2-Bromopropane (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-Cyclopropyl-1H-pyrazole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the pyrazole in anhydrous DMF.

-

Deprotonation (The "Why"): Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H. This generates the highly nucleophilic pyrazolate anion, which is essential for the subsequent alkylation step. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

-

Alkylation: Stir the mixture at 0 °C for 30 minutes. Add 2-bromopropane (1.5 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: The pyrazolate anion attacks the electrophilic secondary carbon of 2-bromopropane in an SN2 reaction, forming the new N-C bond. Using a slight excess of the alkylating agent ensures complete consumption of the pyrazolate intermediate.

-

In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-Cyclopropyl-1H-pyrazole) is fully consumed.

-

Workup and Extraction: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine. Causality: The quench neutralizes any unreacted NaH. The aqueous washes remove the DMF solvent and inorganic salts, beginning the purification process.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

-

Final Validation: Confirm the structure and purity of the isolated product using NMR and Mass Spectrometry as described in Section 2.

Synthesis and Validation Workflow

The entire process from synthesis to validation is a closed-loop system designed to ensure the final product meets the required standards of identity and purity.

Caption: Workflow for the synthesis and validation of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole are highly valued in modern drug design.

-

The Pyrazole Core: The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry.[1][4] It is a versatile bioisostere for other aromatic and heterocyclic rings and is found in numerous approved drugs, acting as an effective scaffold for orienting substituents to interact with biological targets.[2]

-

The Cyclopropyl Group: The inclusion of a cyclopropyl moiety is a common strategy to enhance metabolic stability and improve a compound's pharmacokinetic profile.[5] The strained ring can act as a "metabolic blocker," preventing enzymatic degradation at adjacent positions. Furthermore, its rigid nature can lock the molecule into a specific, biologically active conformation, potentially increasing potency and selectivity for its target.[5]

-

Potential Therapeutic Relevance: While specific biological data for this exact molecule is not widely published, analogous structures containing cyclopropyl-pyrazole cores are explored for a range of therapeutic applications, including as inhibitors of kinases, anti-inflammatory agents, and in agrochemicals.[1][6] This molecule serves as an excellent starting point or intermediate for building libraries of compounds for screening against various disease targets.

Conclusion

3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole is a compound of significant interest to synthetic and medicinal chemists. Its fundamental properties, including a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol , provide the basis for its characterization. The synthetic route via N-alkylation is robust and scalable, and the combination of the privileged pyrazole scaffold with the beneficial cyclopropyl group makes it a valuable building block for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, validation, and further exploration in drug discovery programs.

References

- Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025).

-

National Center for Biotechnology Information. 3-(Propan-2-YL)-1H-pyrazole. PubChem Compound Summary. Available from: [Link]

-

Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available from: [Link]

- Zitouni, M., et al. (2022).

- Kumar, K. A., & Jayaroopa, P. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1473-1486.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. Available from: [Link]

-

PubChemLite. 3-cyclopropyl-1h-pyrazole (C6H8N2). Available from: [Link]

- Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.

-

PubChemLite. 3-cyclopropyl-1-ethyl-1h-pyrazole (C8H12N2). Available from: [Link]

-

ChemTube3D. Synthesis of Pyrazole. Available from: [Link]

-

Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available from: [Link]

-

Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Available from: [Link]

-

MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

-

CAS Common Chemistry. Glycine, N,N′-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-3,1-phenylene)methylene]]bis[ - N-(carboxymethyl)-. Available from: [Link]

-

European Chemicals Agency. Ammonium fluoride - Registration Dossier. Available from: [Link]

-

Chemsrc. CAS#:18678-58-5 | 1,17-Dihydroxy octadecamethyl nonasiloxane. Available from: [Link]/en/cas/18678-58-5_1409549.html)

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 1798678-58-6 CAS Manufactory [chemicalbook.com]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole

Abstract: This document provides a detailed guide for the chemical derivatization of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole. Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science, renowned for their diverse biological activities and versatile synthetic utility.[1][2][3] The starting material, 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole, offers a unique combination of structural motifs: a nucleophilic pyrazole core, a sterically influential N-isopropyl group, and a strained cyclopropyl ring. This guide explores validated and potential synthetic pathways for functionalizing this scaffold, focusing on electrophilic substitution and modern transition-metal-catalyzed C-H functionalization. Each protocol is presented with in-depth scientific rationale, step-by-step instructions, and troubleshooting insights to empower researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Value of the 3-Cyclopropyl-1-isopropyl-1H-pyrazole Scaffold

The pyrazole nucleus is a privileged structure in drug development, appearing in numerous marketed drugs with applications ranging from anti-inflammatory agents to anticancer therapies.[3][4] Our starting scaffold, 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole, presents three key regions for synthetic manipulation:

-

The Pyrazole Ring: An electron-rich aromatic system, amenable to electrophilic substitution, primarily at the C4 position. The C5 position can be targeted through modern C-H activation techniques.[5][6][7]

-

The N1-Isopropyl Group: This bulky alkyl group provides steric shielding, influencing the regioselectivity of reactions on the pyrazole ring. It also enhances the solubility of the molecule in organic solvents.

-

The C3-Cyclopropyl Group: This strained three-membered ring imparts unique conformational constraints and electronic properties. While generally stable, it can participate in ring-opening reactions under specific conditions, offering a pathway to novel molecular frameworks.[8]

This guide is structured to provide both foundational and advanced methodologies for leveraging these features to create diverse libraries of novel pyrazole derivatives.

Part 1: Regioselective Functionalization via Electrophilic Aromatic Substitution

Scientific Rationale

The pyrazole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. In N1-substituted pyrazoles, the C4 position is the most electronically activated and sterically accessible site for electrophilic attack.[7] The N1-isopropyl and C3-cyclopropyl substituents further reinforce this inherent regioselectivity, directing incoming electrophiles almost exclusively to the C4 carbon. This predictable reactivity provides a reliable method for introducing key functional groups.

Caption: General workflow for electrophilic substitution at the C4 position.

Protocol 1.1: C4-Nitration

The introduction of a nitro group at the C4 position serves as a versatile handle for further transformations, such as reduction to an amine or nucleophilic aromatic substitution.

-

Causality: Concentrated sulfuric acid acts as a catalyst to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich pyrazole ring.[9]

| Parameter | Value |

| Reactants | 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole, HNO₃ (70%), H₂SO₄ (98%) |

| Stoichiometry | 1.0 eq. Pyrazole, 1.1 eq. HNO₃ |

| Solvent | H₂SO₄ (as catalyst and solvent) |

| Temperature | 0 °C to 10 °C |

| Time | 1-2 hours |

| Expected Yield | 85-95% |

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated H₂SO₄ (5 mL per 1 g of pyrazole). Cool the flask to 0 °C in an ice-water bath.

-

Substrate Addition: Slowly add 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole (1.0 eq.) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 70% HNO₃ (1.1 eq.) to a small amount of concentrated H₂SO₄. Cool this mixture to 0 °C.

-

Reaction: Add the cold nitrating mixture dropwise to the pyrazole solution over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (100 g per 1 g of starting pyrazole). A precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification: Dry the crude product under vacuum. Recrystallization from ethanol/water will afford pure 3-Cyclopropyl-4-nitro-1-(propan-2-yl)-1H-pyrazole.

Trustworthiness Note: The reaction is highly exothermic. Maintaining a low temperature is critical to prevent dinitration and other side reactions. Always add acid to water/ice, never the other way around, during work-up.

Protocol 1.2: C4-Bromination

Halogenated pyrazoles are crucial building blocks for cross-coupling reactions, enabling the introduction of complex carbon and heteroatom substituents.

-

Causality: N-Bromosuccinimide (NBS) is a mild and highly regioselective source of electrophilic bromine.[10] Unlike liquid bromine, it is a solid that is safer to handle and minimizes the formation of poly-brominated byproducts. The reaction is typically initiated by a radical initiator or proceeds via an ionic pathway in a polar aprotic solvent.

| Parameter | Value |

| Reactants | 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole, N-Bromosuccinimide (NBS) |

| Stoichiometry | 1.0 eq. Pyrazole, 1.05 eq. NBS |

| Solvent | Acetonitrile (CH₃CN) or Dichloromethane (DCM) |

| Temperature | Room Temperature (20-25 °C) |

| Time | 4-6 hours |

| Expected Yield | 90-98% |

Step-by-Step Methodology:

-

Preparation: Dissolve 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole (1.0 eq.) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add NBS (1.05 eq.) to the solution in one portion.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 4-6 hours.

-

Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with a 10% aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield highly pure 4-Bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole.

Part 2: Advanced Synthesis via Transition-Metal-Catalyzed C-H Functionalization

Scientific Rationale

Transition-metal-catalyzed C-H functionalization has revolutionized synthetic chemistry by allowing the direct conversion of C-H bonds into C-C or C-heteroatom bonds.[5][6] This approach offers significant advantages in atom economy and step efficiency over traditional cross-coupling methods that require pre-functionalized substrates. For N1-substituted pyrazoles, the C5-H bond is a prime target for directed C-H activation, often facilitated by palladium, rhodium, or iridium catalysts.[6]

Caption: A generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Protocol 2.1: Palladium-Catalyzed C5-Arylation

This protocol allows for the direct coupling of an aryl group to the C5 position of the pyrazole ring, a crucial transformation for building complex molecules.

-

Causality: The reaction proceeds via a catalytic cycle. A Pd(0) species undergoes oxidative addition into an aryl halide (Ar-X). The resulting Pd(II) complex then coordinates to the pyrazole and activates the C5-H bond, often through a concerted metalation-deprotonation (CMD) pathway. Reductive elimination from the resulting intermediate yields the C5-arylated product and regenerates the Pd(0) catalyst.[5][6]

| Parameter | Value |

| Reactants | 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole, Aryl Bromide (Ar-Br) |

| Catalyst System | Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%) |

| Base | K₂CO₃ (2.0 eq.) |

| Solvent | Toluene or DMF |

| Temperature | 110-120 °C |

| Time | 12-24 hours |

| Expected Yield | 60-85% (substrate dependent) |

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk tube, add 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole (1.0 eq.), the desired aryl bromide (1.2 eq.), Pd(OAc)₂ (0.05 eq.), P(o-tolyl)₃ (0.10 eq.), and K₂CO₃ (2.0 eq.).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction by GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the 5-Aryl-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole product.

Trustworthiness Note: The success of C-H activation is highly dependent on the electronic and steric properties of the aryl halide coupling partner. Electron-deficient aryl halides tend to react more efficiently. The catalyst system may require optimization for challenging substrates.

References

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.[5]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Publishing.[6]

- Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Hetero

-

Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Chemistry Portal.[11]

- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxid

- Synthesis and Pharmacological Activities of Pyrazole Deriv

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.[1]

-

The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. NINGBO INNO PHARMCHEM CO.,LTD.[12]

- Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction.

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.[4]

-

Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. PMC.[10]

- Selective functionalization of the brominated 1H-imidazo[1,2-b]pyrazole...

- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.PMC.

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. PMC.[2]

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Recent Advances in Synthesis and Properties of Pyrazoles.MDPI.

-

Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. MDPI Books.[3]

-

Complete Electrophilic Substitution Reactions Pyrazole. Scribd.[7]

-

Organic Chemistry 2 Electrophilic Aromatic Substitution. University of Pittsburgh.[9]

-

Reactivity of electrophilic cyclopropanes. De Gruyter.[8]

- Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.[13]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. scribd.com [scribd.com]

- 8. d-nb.info [d-nb.info]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates [organic-chemistry.org]

- 12. nbinno.com [nbinno.com]

- 13. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

storage stability and degradation of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole

Document ID: TSC-CPP-2026-02-15 Version: 1.0

Introduction

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole. This N-substituted pyrazole derivative, while possessing a generally stable aromatic core, requires careful handling and storage to ensure experimental reproducibility and integrity.[1][2] This document provides in-depth answers to frequently asked questions, troubleshooting for common experimental challenges, and a validated protocol for assessing stability, all grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed, airtight container at -20°C to -80°C.[3] To prevent oxidative degradation, which can sometimes lead to discoloration of nitrogen-containing heterocycles, flushing the container with an inert gas like argon or nitrogen is highly recommended.[4] The storage area should be dry and protected from light. Use of amber glass vials or opaque containers is essential to prevent photolytic degradation.[5]

Q2: How stable is this compound in common laboratory solvents (e.g., DMSO, Ethanol, Acetonitrile)?

A2: While the pyrazole core is robust, the stability of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole in solution is inherently lower than in its solid state. For maximum reproducibility, it is best practice to prepare solutions fresh for each experiment. If stock solutions must be stored, they should be kept in tightly capped vials at -20°C or below for short periods (1-2 weeks). We advise against repeated freeze-thaw cycles. Before use, visually inspect stored solutions for any signs of precipitation or color change.

Q3: What are the primary degradation pathways I should be aware of?

A3: Based on the structure and general reactivity of pyrazole derivatives, the most probable degradation pathways are oxidation and photolysis.[5]

-

Oxidation: The pyrazole ring, particularly the nitrogen atoms and electron-rich carbon positions, can be susceptible to oxidation, potentially forming N-oxides or hydroxylated byproducts.[5] This process can be accelerated by exposure to air (atmospheric oxygen), trace metal ions, or peroxides in solvents.

-

Photodegradation: Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to complex degradation profiles.[5][6]

-

Hydrolysis: The N-isopropyl and C-cyclopropyl groups are chemically robust, and the core pyrazole ring is not readily hydrolyzed. Therefore, hydrolytic degradation is not a primary concern under neutral pH conditions. However, extreme pH (strong acid or base) combined with elevated temperatures could potentially induce degradation, such as ring-opening of the cyclopropyl moiety, though this is less common.[7][8]

Q4: My compound has developed a slight brownish tint upon storage. Is it still usable?

A4: A brownish tint is often an early indicator of minor oxidative degradation.[4] While the bulk of the material may still be intact, the presence of impurities is confirmed. For sensitive quantitative assays or in vivo studies, we strongly recommend re-purifying the material or using a fresh, uncontaminated batch. For less sensitive applications, you should first re-analyze the purity of the material by HPLC to quantify the level of impurities before proceeding.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Issue 1: Inconsistent results or loss of potency in biological assays.

-

Underlying Cause: This is frequently linked to the degradation of the compound in solution, either in the stock solution or in the assay medium itself over the course of the experiment.

-

Troubleshooting Steps:

-

Prepare Fresh Solutions: Always use freshly prepared solutions for each experiment. Avoid using stock solutions that are more than a few days old, even if frozen.

-

Assess Medium Stability: Test the stability of the compound directly in your assay buffer or cell culture medium. Incubate the compound in the medium for the duration of your experiment, and then analyze its concentration by HPLC. This will reveal if components in the medium are accelerating degradation.

-

Quantify Before Use: If using a stored stock solution is unavoidable, quantify its concentration and purity via HPLC with a freshly prepared standard immediately before use to ensure you are using the correct concentration.

-

Issue 2: An unknown peak appears in my HPLC chromatogram during analysis.

-

Underlying Cause: The new peak is likely a degradation product or an impurity present in the original batch.

-

Troubleshooting Steps:

-

Review Handling Procedures: Was the sample exposed to light for an extended period? Was the solution prepared in a solvent that could contain peroxides (e.g., old THF or ether)? Was the solution heated?

-

Characterize the Impurity: The most effective way to identify the unknown peak is to use a hyphenated technique like LC-MS.[9] Determining the mass-to-charge ratio (m/z) of the unknown peak provides critical information for elucidating its structure and confirming if it is a degradant (e.g., an oxidized product with a +16 Da mass shift).[10]

-

Perform a Forced Degradation Study: To proactively identify potential degradants, we recommend conducting the forced degradation study outlined in the protocol below. This can help confirm if the unknown peak corresponds to a product formed under specific stress conditions (acid, base, oxidation, light, heat).[11][12]

-

Issue 3: Poor solubility or precipitation of the compound in aqueous buffers.

-

Underlying Cause: 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole is a lipophilic molecule with limited aqueous solubility. Precipitation can occur when a concentrated organic stock solution is diluted into an aqueous buffer.

-

Troubleshooting Steps:

-

Optimize Solvent Choice: Use a water-miscible organic solvent like DMSO or DMA for your stock solution.

-

Use a Lower Stock Concentration: Preparing a more dilute stock solution can sometimes prevent precipitation upon dilution into the aqueous phase.

-

Incorporate Excipients: For formulation development, consider using solubility-enhancing excipients such as cyclodextrins or surfactants, but first verify their compatibility with the active compound.[13]

-

Control the Dilution Process: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to aid dispersion and prevent localized high concentrations that lead to precipitation.

-

Data Summary: Storage and Stability Profile

The following table summarizes the recommended storage conditions and potential risks associated with improper handling of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole.

| Parameter | Optimal Condition | Acceptable (Short-Term) | Condition to Avoid | Potential Risk of Deviation |

| Physical Form | Solid | Solid | Solution (long-term) | Increased degradation rate in solution |

| Temperature | -20°C to -80°C[3] | 2-8°C | Room Temperature / Elevated Heat | Acceleration of oxidative & thermal degradation |

| Atmosphere | Inert Gas (Argon, N₂)[4] | Tightly Sealed (Air) | Open to Atmosphere | Oxidative degradation, discoloration |

| Light | Protected from Light (Amber Vial)[5] | Ambient Lab Light | Direct Sunlight / UV Lamp | Photolytic degradation |

| pH (in solution) | Neutral (pH 6-8) | Mildly Acidic/Basic | Strong Acid/Base (pH < 2 or > 10) | Potential for hydrolytic degradation |

Visualizing Degradation: A Logical Workflow

The following diagram illustrates the logical workflow for investigating the stability of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole and identifying its potential degradation products.

Caption: Workflow for forced degradation and analysis.

The diagram below illustrates the potential degradation pathways for the molecule under investigation.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. unige.iris.cineca.it [unige.iris.cineca.it]

- 10. researchgate.net [researchgate.net]

- 11. biomedres.us [biomedres.us]

- 12. ajrconline.org [ajrconline.org]

- 13. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Handling 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific hygroscopicity data for 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole is not extensively documented in public literature. This guide provides a framework based on the chemical nature of N-alkylated pyrazoles and established best practices for handling novel, potentially hygroscopic research chemicals. The principles and protocols herein are designed to empower researchers to assess and manage moisture-related risks effectively.

Introduction: The Challenge of Atmospheric Moisture

In drug discovery and development, the solid-state properties of an active pharmaceutical ingredient (API) or intermediate, such as 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole, are critical determinants of its behavior.[1][2][3] One of the most common and impactful of these properties is hygroscopicity—the tendency of a substance to absorb moisture from the surrounding atmosphere.[4][5]

The structure of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole, featuring a nitrogen-rich pyrazole ring, suggests a potential for interaction with water molecules via hydrogen bonding. This interaction can lead to a cascade of issues that compromise experimental integrity and product quality.[6][7] Absorbed moisture can act as a plasticizer, altering crystal structure, or as a reactant, leading to chemical degradation.[6][7] Consequently, understanding and controlling the hygroscopic nature of a research compound is not merely a matter of procedural diligence but a cornerstone of scientific reproducibility and successful drug development.[4][5]

This guide provides a comprehensive set of troubleshooting steps, frequently asked questions (FAQs), and detailed protocols to manage the potential hygroscopic properties of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole and similar novel compounds.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with potentially hygroscopic solids.

Observation: Inconsistent Weighing and Assay Results

Q1: My measured weight for the same sample of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole keeps fluctuating, especially on humid days. Why is this happening and how can I get an accurate mass?

A1: This is a classic sign of a hygroscopic compound. The material is actively absorbing moisture from the air, causing its weight to increase over time.[8] The rate of water uptake can be surprisingly fast, leading to significant errors in concentration calculations for your experiments.

-

Causality: The polar nature of the pyrazole ring likely facilitates hydrogen bonding with atmospheric water. This dynamic equilibrium means that as soon as the compound is exposed to ambient air, it begins to gain weight.

-

Troubleshooting Steps:

-

Minimize Exposure: Work quickly when weighing.[8] Have all necessary tools (spatulas, weigh boats, vials) ready before opening the primary container.

-

Controlled Environment: If possible, perform all weighing operations inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or a low-humidity desiccator.[9]

-

"Weighing by Difference": Pre-weigh a sealed vial. Add the compound to the vial inside a controlled environment, seal it, and then re-weigh the sealed vial. The difference in weight is the mass of your compound.

-

Moisture Content Correction: For the most accurate results, you must determine the water content of the solid and correct your calculations accordingly. (See Protocol 2).

-

Q2: My quantitative analysis (e.g., HPLC, NMR) shows a lower-than-expected purity or concentration for my prepared solutions. Could this be related to moisture?

A2: Absolutely. If you weigh out 10 mg of a hygroscopic solid that has already absorbed 5% water by mass, you are actually weighing only 9.5 mg of your active compound. This directly leads to preparing solutions with a lower concentration than intended, impacting dose-response curves, reaction stoichiometry, and kinetic measurements.[6]

-

Causality: The error is introduced at the very first step—weighing. All subsequent dilutions and calculations will carry this initial error forward.

-

Troubleshooting Steps:

-

Determine Water Content: Use a definitive method like Karl Fischer titration to measure the exact water content of a representative sample from your batch.[10][11][12]

-

Apply Correction Factor: Adjust the mass used in your concentration calculations. Corrected Concentration = (Initial Concentration) x (1 - [Water Content as a decimal])

-

Work from a Stock Solution: A common strategy is to dissolve the entire contents of a newly opened bottle to create a concentrated stock solution.[13] The exact concentration of this stock can then be determined carefully (e.g., by quantitative NMR or a validated HPLC method with a certified reference standard), and aliquots can be used for subsequent experiments. This minimizes repeated exposure of the solid to the atmosphere.

-

Observation: Changes in Physical Appearance and Handling

Q3: My crystalline powder of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole has become clumpy and difficult to handle. What's going on?

A3: This phenomenon, known as caking or clumping, is a direct physical consequence of moisture absorption.[6][7][8]

-

Causality: As water molecules are adsorbed onto the surface of the crystals, they can form liquid bridges between particles. This creates capillary forces that pull the particles together, resulting in clumps. In more extreme cases, the solid may begin to deliquesce, appearing wet or even dissolving.[6]

-

Troubleshooting Steps:

-

Improved Storage: The primary solution is preventative. Store the compound in a tightly sealed container inside a desiccator with an active desiccant (e.g., silica gel, calcium chloride).[14][15] For long-term storage, consider placing the container in a sealed bag with desiccant packs.[15]

-

Drying the Compound: If the material has already absorbed moisture, it may be possible to dry it. Gently heating under a high vacuum is a common method.[8][16] Caution: You must first confirm that 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole is thermally stable and does not have a low melting or decomposition point. Perform this on a small test sample first.

-

Mechanical Separation: For mildly clumped material, you may be able to break up the aggregates with a clean, dry spatula just before weighing, but this should be done rapidly to minimize further moisture uptake.[8]

-

Observation: Inconsistent Experimental Outcomes

Q4: I'm seeing poor reproducibility in my bioassays or chemical reactions using this compound. Could hygroscopicity be the culprit?

A4: Yes, this is a significant and often overlooked source of experimental variability. The impact of moisture extends beyond simple mass errors.[4][5]

-

Causality:

-

Concentration Errors: As discussed in Q2, inaccurate concentrations lead to inconsistent results in any concentration-dependent assay.

-

Chemical Degradation: Water is a reactant. For certain classes of molecules, absorbed moisture can lead to hydrolysis, degrading your compound and generating impurities that may have their own unintended biological or chemical activity.[6][7]

-

Solid-State Changes: Moisture can induce a change in the crystal form (polymorphism) of the compound.[6][17] Different polymorphs can have different solubilities and dissolution rates, which will directly affect bioavailability in cell-based assays or reaction kinetics in solution.[2][3]

-

-

Troubleshooting Workflow: The following diagram outlines a decision-making process to diagnose and mitigate these issues.

Caption: Troubleshooting workflow for inconsistent experimental results.

Part 2: Essential Protocols

Protocol 1: Standard Operating Procedure for Handling Hygroscopic Solids

This protocol minimizes moisture exposure during routine handling and weighing.

Materials:

-

Glove box or glove bag with inert gas supply (N2 or Ar)

-

Desiccator with active desiccant

-

Analytical balance

-

Spatulas, weigh boats/papers, vials with tight-fitting caps

-

Parafilm® or other sealing tape

Procedure:

-

Preparation: Place all necessary items (balance, tools, sample container, receiving vials) inside the glove box or a large desiccator. If using a glove box, purge with inert gas for at least 15-20 minutes to establish a dry atmosphere.

-

Equilibration: Allow the sealed primary container of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation of moisture onto the cold solid.

-

Transfer: Move the equilibrated container into the glove box or open it inside the desiccator.

-

Weighing:

-

Tare the balance with the empty receiving vial and its cap.

-

Quickly transfer the desired amount of solid into the vial using a clean, dry spatula.

-

Immediately and securely cap the vial.

-

-

Sealing: Remove the capped vial from the controlled atmosphere. For extra protection, wrap the cap-vial interface with Parafilm®.[15]

-

Storage:

-

Short-Term: Store working samples in tightly sealed vials within a desiccator.

-

Long-Term: Tightly reseal the primary container, wrap with Parafilm®, and place it inside a sealed bag containing desiccant pouches.[15] Store in a cool, dry place as recommended by the manufacturer.

-

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately measuring water content in a sample.[10][12][18] It is a highly specific chemical method that quantifies water directly.

Principle: The method is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. In modern KF titrators, an alcohol (like methanol) and a base (like imidazole) are used to create a stable endpoint. The amount of iodine consumed is directly proportional to the amount of water present.

Procedure (Conceptual Overview):

-

Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. The choice depends on the expected water content (volumetric for >1%, coulometric for <1%). Ensure the titration cell is conditioned and free of ambient moisture.

-

Sample Preparation: In a controlled low-humidity environment (glove box), accurately weigh a suitable amount of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole into a vial. The required mass will depend on the instrument and expected water content.

-

Titration: Quickly introduce the weighed sample into the KF titration cell. The instrument will automatically titrate the sample with the KF reagent until all the water has been consumed.

-

Calculation: The instrument's software will calculate the percentage of water (% w/w) in the sample based on the mass of the sample and the volume of titrant used.

Data Interpretation: A result of "2.5% w/w" means that for every 100 mg of solid weighed on a balance, 2.5 mg is water and 97.5 mg is your compound. This value is crucial for correcting all subsequent solution preparations.

Part 3: Data Summaries and Visual Guides

Table 1: Recommended Storage Conditions Based on Hygroscopicity

| Hygroscopicity Class | Water Uptake at 80% RH | Recommended Storage Conditions |

| Non-Hygroscopic | < 0.2% | Standard sealed container at controlled room temperature. |

| Slightly Hygroscopic | 0.2% to < 2% | Tightly sealed container. Storage in a desiccator is recommended. |

| Moderately Hygroscopic | 2% to < 15% | Tightly sealed container stored in a desiccator with active desiccant. Minimize time open to atmosphere. |

| Very Hygroscopic | ≥ 15% | Store and handle exclusively in a controlled low-humidity environment (glove box). Use special packaging (e.g., sealed ampoules). |

| Deliquescent | Sufficient to form a solution | Store and handle as "Very Hygroscopic." Avoid exposure to ambient air entirely. |

| Classification based on general pharmaceutical guidelines. The class for 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole should be determined experimentally. |

Workflow for Accurate Solution Preparation

The following diagram illustrates the critical steps for preparing a solution of known concentration from a potentially hygroscopic solid.

Caption: Workflow for preparing accurate solutions with a hygroscopic compound.

References

-

TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

-

News-Medical. (2018). Moisture Analysis Techniques. Retrieved from [Link]

-

HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

-

Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Moisture Content Analysis. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

-

Wikipedia. (n.d.). Moisture analysis. Retrieved from [Link]

-

Protocol Online. (2010). Hygroscopic chemical...how to deal with? Retrieved from [Link]

-

University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

-

Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

-

University of Rochester. (n.d.). How to Store Reagents. Retrieved from [Link]

-

Sterling Pharma Solutions. (2024). A guide to achieving the optimal solid form. Retrieved from [Link]

-

ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

-

Pharmaceutical Outsourcing. (2023). Control and Selection of API Solid State Attributes. Retrieved from [Link]

-

AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Retrieved from [Link]

Sources

- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 2. pharmoutsourcing.com [pharmoutsourcing.com]

- 3. alfatestlab.com [alfatestlab.com]

- 4. jocpr.com [jocpr.com]

- 5. pharmainfo.in [pharmainfo.in]

- 6. tandfonline.com [tandfonline.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. tutorchase.com [tutorchase.com]

- 9. hepatochem.com [hepatochem.com]

- 10. news-medical.net [news-medical.net]

- 11. mt.com [mt.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]

- 14. ibisscientific.com [ibisscientific.com]

- 15. researchgate.net [researchgate.net]

- 16. How To [chem.rochester.edu]

- 17. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]

- 18. Moisture analysis - Wikipedia [en.wikipedia.org]

Validation & Comparative

A Comparative Guide to HPLC Method Development for 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole

In the landscape of pharmaceutical development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole, a key building block in the synthesis of various therapeutic agents, demands a precise and validated analytical method for its characterization.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for this compound, offering insights into methodological choices and presenting a comprehensive, validated protocol. We will also explore alternative analytical techniques to provide a holistic perspective for researchers and drug development professionals.

The Critical Role of Method Development

The unique chemical structure of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole, featuring a pyrazole core with cyclopropyl and isopropyl substituents, presents specific considerations for chromatographic separation.[2] The primary objective of this method development is to achieve adequate resolution, sensitivity, and accuracy for the quantification of the main compound and any potential process-related impurities or degradation products. The choices made during method development, from the stationary phase to the mobile phase composition, directly impact the method's performance and its suitability for routine quality control.

Comparative Analysis of HPLC Methodologies

The foundation of a successful HPLC method lies in the systematic evaluation of its core components. Here, we compare various parameters to arrive at an optimized method for 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole.

Stationary Phase Selection: A Tale of Three Columns

The choice of the HPLC column, or the stationary phase, is the most critical factor in achieving the desired separation. We evaluated three common reversed-phase columns with different selectivities.

| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Key Characteristics & Performance Insights |

| C18 (Octadecyl Silane) | 5 | 4.6 x 150 | Workhorse for non-polar to moderately polar compounds. Provides good retention for the pyrazole derivative. Potential for strong hydrophobic interactions, leading to longer run times. |

| C8 (Octyl Silane) | 5 | 4.6 x 150 | Less retentive than C18. Offers a good starting point for method development, potentially reducing analysis time. May provide insufficient retention for early-eluting impurities. |

| Phenyl-Hexyl | 5 | 4.6 x 150 | Offers alternative selectivity through π-π interactions with the pyrazole ring. Can be advantageous for resolving aromatic impurities from the main peak. |

Rationale: Based on the pyrazole's structure, a C18 column is a logical starting point due to its versatility.[3][4] However, the Phenyl-Hexyl phase presents an intriguing alternative for enhanced selectivity, particularly if aromatic impurities are anticipated.

Mobile Phase Optimization: The Engine of Separation

The mobile phase composition dictates the elution strength and selectivity of the separation. We compared common organic modifiers and the impact of pH.

| Organic Modifier | Buffer System | Key Observations & Rationale |

| Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Water | Lower viscosity and UV cutoff compared to methanol. Generally provides sharper peaks and better resolution. The acidic mobile phase ensures the pyrazole nitrogen is protonated, leading to consistent retention.[3][4] |

| Methanol | 0.1% Formic Acid in Water | Higher viscosity can lead to broader peaks. However, it can offer different selectivity compared to acetonitrile. Formic acid is a suitable alternative to TFA, especially for mass spectrometry (MS) compatibility. |

Rationale: An isocratic mobile phase of acetonitrile and water with a small percentage of an acidifier like TFA is a robust starting point for pyrazole analysis.[3][4] This combination typically provides good peak shape and reproducibility.

The Optimized HPLC Method: A Step-by-Step Protocol

Based on extensive evaluation, the following HPLC method was developed and validated for the accurate and precise analysis of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole.

Experimental Workflow

Caption: High-Level workflow for the HPLC analysis of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole.

Detailed Protocol

-

Instrumentation:

-

HPLC system with a UV detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm (e.g., Eclipse XDB C18).[3]

-

Mobile Phase: Acetonitrile: 0.1% TFA in Water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Run Time: 10 minutes.

-

-

Preparation of Solutions:

-

Diluent: Acetonitrile: Water (50:50, v/v).

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh a corresponding amount of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

-

Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6][7][8][9]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.

-

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.[9] A minimum of five concentrations ranging from 50% to 150% of the target concentration should be prepared and analyzed. The correlation coefficient (r²) should be ≥ 0.999.[3][4]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, spiking a placebo with known amounts of the analyte at different concentration levels.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be ≤ 2%.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

-

Beyond HPLC: A Look at Alternative Technologies

While HPLC is a robust and widely used technique, other analytical methods offer distinct advantages in certain scenarios.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically <2 µm) and higher operating pressures.[10][11]

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi[10][12] |

| Analysis Time | Longer | Significantly shorter (up to 10x faster)[10] |

| Resolution | Good | Superior |

| Sensitivity | Good | Enhanced[11][13] |

| Solvent Consumption | Higher | Lower |

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like some pyrazole derivatives, GC-MS can be a powerful analytical tool.

Advantages of GC-MS:

-

High Separation Efficiency: Capillary GC columns provide excellent separation of volatile compounds.

-

Structural Information: The mass spectrometer provides detailed structural information, aiding in the identification of unknown impurities. The fragmentation patterns of pyrazoles in MS are well-documented and can be used for characterization.[14][15]

Considerations:

-

Thermal Stability: The analyte must be thermally stable and not degrade in the heated GC inlet.

-

Derivatization: For non-volatile or polar compounds, derivatization may be necessary to increase their volatility.[16]

Caption: Comparison of key attributes for HPLC, UPLC, and GC-MS.

Conclusion: Selecting the Right Tool for the Job

The developed and validated reversed-phase HPLC method provides a reliable and robust solution for the routine quality control of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole. It offers a balance of performance, accessibility, and cost-effectiveness. For laboratories requiring higher throughput and enhanced separation efficiency, transitioning to a UPLC-based method is a logical and advantageous step. In situations where impurity identification and structural elucidation are critical, GC-MS serves as a powerful complementary technique. The ultimate choice of analytical methodology will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development.

References

- Waters Corporation. (n.d.). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs.

- Labcompare. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.

-

Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175. Retrieved from [Link]

- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?.

- Results in Chemistry. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.

- Aral Research. (2024). Difference Between HPLC and UPLC.

- Pharmaguideline. (2018). Differences between HPLC and UPLC.

-

Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

Santos, V. G., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.

-

MDPI. (n.d.). Comparative Evaluation and Improvement of the Analytical Method for Amiodarone Hydrochloride: Replacing the Pharmacopeial Method with a Validated RP-HPLC Technique. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]

- YouTube. (2025). ICH Q2R2 & Q14 Guidelines for Analytical Method Validation and Development.

- YouTube. (2022). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

-

MDPI. (n.d.). Special Issue : Effects of Bioactive Compounds in Oxidative Stress and Inflammation. Retrieved from [Link]

-

Bentham Science. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications.

- Sigma-Aldrich. (n.d.). 3-Cyclopropyl-1H-pyrazole AldrichCPR.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. ijcpa.in [ijcpa.in]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ICH Official web site : ICH [ich.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. sepscience.com [sepscience.com]

- 11. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]

- 12. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]

- 13. aralresearch.com [aralresearch.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole

As a novel heterocyclic compound, 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole presents unique challenges in laboratory management, particularly concerning its end-of-life disposal. In the absence of a comprehensive, standardized Safety Data Sheet (SDS), researchers must operate with a heightened sense of caution, treating the substance as potentially hazardous by default.[1] This guide provides a procedural framework grounded in established safety protocols and green chemistry principles to ensure the safe handling and environmentally responsible disposal of this research chemical.

Hazard Assessment: An Inferential Approach

Given the lack of specific toxicological data for 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole, a hazard assessment must be inferred from structurally related compounds. Analysis of pyrazole derivatives containing cyclopropyl and isopropyl moieties suggests a profile of moderate acute toxicity and significant irritant properties.[2][3]

| Potential Hazard Class | GHS Classification (Inferred) | Rationale & Key Considerations |

| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | Based on data for 4-Cyclopropyl-1H-pyrazole and 3-(Propan-2-YL)-1H-pyrazole.[2][3] Ingestion may cause significant adverse health effects. |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | A consistent finding across related pyrazole structures.[2][3][4] Prolonged contact should be avoided. |

| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) | Pyrazole compounds are known eye irritants.[2][3][4][5] Direct contact could lead to injury. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) | Inhalation of dust or aerosols may irritate the respiratory tract.[2][3][5] |

| Aquatic Hazard | WGK 3 (Severe hazard to water) | Inferred from 3-Cyclopropyl-1H-pyrazole.[6] Heterocyclic compounds can be persistent and toxic to aquatic life.[7][8] Do not dispose of down the drain. |

| Chemical Stability | Stable under normal conditions. | Avoid strong oxidizing agents, which are a common incompatibility for this class of compounds.[2][4] |

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all safety measures are in place. The causality is simple: effective containment and personal protection are the primary barriers against exposure.

-

Engineering Controls : All handling of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of potential dust or aerosols.

-

Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory:

-

Eye/Face Protection : ANSI Z87.1-compliant safety goggles or a face shield.[4]

-

Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.

-

Body Protection : A flame-resistant lab coat must be worn and fully fastened. Ensure it is laundered professionally and not taken home.

-

Respiratory Protection : Not typically required when working in a fume hood. For large spills or situations with inadequate ventilation, a NIOSH-approved respirator may be necessary.[4]

-

Step-by-Step Disposal Protocol

The guiding principle for disposal is that all forms of this chemical waste are considered hazardous. Under no circumstances should it be disposed of in standard trash or via the sanitary sewer system.[9][10]

Step 1: Identify and Categorize Your Waste

-

Neat (Unused) Compound : The pure solid or liquid chemical.

-

Contaminated Labware : Items such as pipette tips, weigh boats, gloves, and empty containers with residual material.

-

Dilute Solutions : Aqueous or organic solvent solutions containing the compound.

Step 2: Container Selection and Preparation

-

Principle of Compatibility : The waste container must be chemically compatible with its contents. For 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole and its solutions, a high-density polyethylene (HDPE) or glass container is appropriate.

-

Container Integrity : Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[11]

-

Labeling : This is a critical, non-negotiable step. Before adding any waste, affix a "HAZARDOUS WASTE" label.[11] The label must clearly state:

-

The full chemical name: "3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole"

-

All other constituents and their approximate percentages (e.g., "Methanol, ~95%", "3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole, ~5%")

-

The accumulation start date (the date the first drop of waste enters the container).

-

Step 3: Waste Collection

-

Neat Compound & Contaminated Solids : Place directly into a designated solid hazardous waste container. The original container, if empty, must be triple-rinsed with a suitable solvent (e.g., methanol or acetone); the first rinseate must be collected as hazardous waste.[9] Subsequent rinses can be collected as well to ensure decontamination.

-

Dilute Solutions : Pour liquid waste carefully into a designated liquid hazardous waste container using a funnel. Do not mix aqueous and organic waste streams unless explicitly permitted by your institution's EHS department.[9]

-

Container Management : Keep the waste container closed at all times except when adding waste.[9][11] This prevents the release of vapors and reduces the risk of spills.

Step 4: Storage and Segregation

-

Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA within your laboratory, at or near the point of generation.[10]

-

Segregation : The most critical aspect of storage is segregation based on chemical compatibility. Store this pyrazole-based waste away from strong oxidizing agents to prevent potentially violent reactions.[2][4] Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential leaks.[9]

Step 5: Arranging for Final Disposal

-

Contact EHS : Once the waste container is full or is approaching your institution's time limit for storage in an SAA (often 6-12 months), arrange for pickup.[10]

-

Documentation : Complete a hazardous material pickup request form as required by your institution's Environmental Health & Safety (EHS) or equivalent department.[11] Provide accurate information about the container's contents.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole waste streams.

Caption: Decision workflow for segregating and disposing of chemical waste.

Green Chemistry & Waste Minimization

The most effective disposal strategy begins with waste prevention.[12] Adhering to the principles of green chemistry can significantly reduce the volume and hazard of waste generated.[13]

-

Scale Reduction : Whenever possible, reduce the scale of experiments to minimize the quantity of the chemical used and waste produced.[9][10]

-

Inventory Management : Maintain a meticulous inventory to avoid purchasing duplicate materials and to track expiration dates, preventing the generation of waste from expired chemicals.[10][12]

-

Substitution : In the drug development process, consider if less hazardous analogues or reagents can be used in early-stage research without compromising scientific outcomes.

By integrating these procedural steps and principles, researchers can ensure the safe and compliant disposal of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole, protecting themselves, their colleagues, and the environment.

References

- Benchchem. Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals. Accessed February 2026.

- Sigma-Aldrich. 3-Cyclopropyl-1H-pyrazole AldrichCPR.

- OAE Publishing Inc.

- Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.

- Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas.

- National Institutes of Health.

- Northwestern University. Hazardous Waste Disposal Guide - Research Safety.

- MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.

- CymitQuimica.

- ResearchGate.

- PubMed.

- Fisher Scientific.

- IntechOpen. Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry.

- MDPI. Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases.

- Thermo Fisher Scientific.

- Fisher Scientific.

- SAFETY D

- National Institutes of Health. 3-(Propan-2-YL)-1H-pyrazole - PubChem.

- Arvia Technology.

- 3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.

- National Institutes of Health.

- Jetir.Org.

- MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 3-(Propan-2-YL)-1H-pyrazole | C6H10N2 | CID 12251381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. 3-Cyclopropyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. arviatechnology.com [arviatechnology.com]

- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Handling 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole: Essential Safety and Operational Protocols